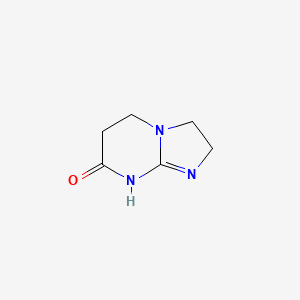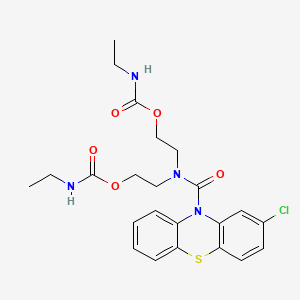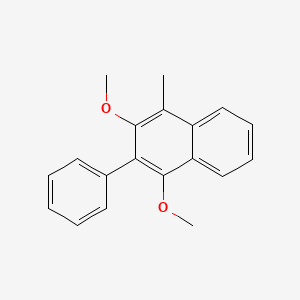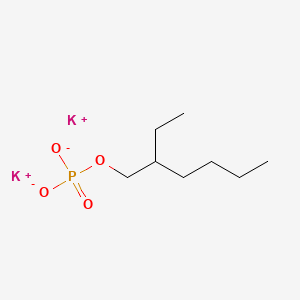
2-Methyl-2-decen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-decen-4-ol is an organic compound belonging to the class of alcohols. It is characterized by a hydroxyl group (-OH) attached to a decene chain with a methyl group at the second carbon position. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-2-decen-4-ol can be synthesized through several methods. One common approach involves the hydration of 2-methyl-2-decen-4-yne using a catalytic amount of mercuric sulfate in the presence of sulfuric acid. The reaction proceeds via the Markovnikov addition mechanism, resulting in the formation of the desired alcohol.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of 1-decene followed by hydrogenation. This method involves the addition of a formyl group to the double bond of 1-decene, followed by reduction to yield the alcohol.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-decen-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alkanes or alkenes, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alkanes, alkenes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-2-decen-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-decen-4-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can interact with cell membranes, leading to alterations in membrane fluidity and permeability. This interaction can result in antimicrobial effects by disrupting the integrity of microbial cell membranes.
Comparison with Similar Compounds
- 2-Methyl-2-decen-1-ol
- 2-Methyl-2-decen-3-ol
- 2-Methyl-2-decen-5-ol
Comparison: 2-Methyl-2-decen-4-ol is unique due to its specific position of the hydroxyl group and the methyl group on the decene chain. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
70719-36-7 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2-methyldec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-4-5-6-7-8-11(12)9-10(2)3/h9,11-12H,4-8H2,1-3H3 |
InChI Key |
NLBZVNOKHJLXBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

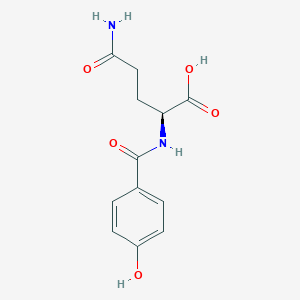
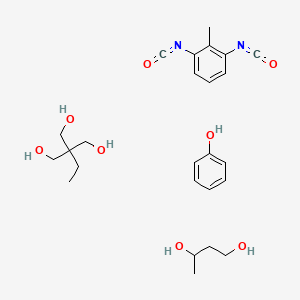
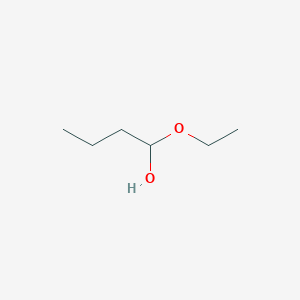
![2-Anthracenesulfonic acid, 1-amino-4-[[3-[[4-chloro-6-[(sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, trisodium salt](/img/structure/B14475682.png)

